N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c13-7-1-2-8(14)9(5-7)16-12(18)10-6-19-4-3-11(17)15-10/h1-2,5,10H,3-4,6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOGLLJMDZPWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-difluoroaniline and a suitable thioamide can lead to the formation of the thiazepane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazepane derivatives with reduced functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered functional groups .
Scientific Research Applications
Overview
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and biological activity. This article explores its applications in medicinal chemistry, particularly as a potential therapeutic agent, and highlights relevant case studies and data.
Medicinal Chemistry Applications
1. Kinase Inhibition
The compound has been identified as a potential inhibitor of tropomyosin receptor kinase (Trk) family members, which are implicated in various cancers. Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide moiety significantly enhance TrkA inhibition. The presence of the 2,5-difluorophenyl group contributes to increased activity against TrkA and other related kinases .
2. Anticancer Properties
Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 0.080 µM against the Ba/F3-LMNA-NTRK1 cell line, indicating strong potential for further development as an anticancer agent .
3. Enzymatic Inhibition
The compound shows promising results as an inhibitor of Janus kinases (JAK) and tyrosine kinases (TYK), which are critical in signaling pathways related to immune function and cancer progression. The SAR analysis suggests that specific substitutions at the -NH group of the carboxamide can further enhance inhibitory activity against these enzymes .
Case Studies
Case Study 1: Trk Inhibition
In a study evaluating the efficacy of various compounds as Trk inhibitors, this compound was highlighted for its significant inhibitory action against TrkA. The study noted that structural modifications could lead to enhanced potency and selectivity against Trk variants associated with resistance to existing therapies .
Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of this compound across multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis in resistant cancer types, suggesting its potential as a candidate for combination therapies aimed at overcoming drug resistance .
Data Tables
| Application Area | Activity/Effect | IC50 Value |
|---|---|---|
| TrkA Inhibition | Potent inhibitor | 0.080 µM |
| JAK/TYK Inhibition | Significant enzymatic inhibition | Not specified |
| Antiproliferative Activity | Induces apoptosis in cancer cells | Varies by cell line |
Mechanism of Action
The mechanism by which N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide .
Uniqueness
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications .
Biological Activity
N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Interference with Cell Cycle Regulation : Evidence suggests it could affect the cell cycle, leading to apoptosis in cancer cells.
- Modulation of Immune Response : It may influence cytokine production and immune cell activity.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -
Anticancer Activity :
Research involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation. In particular, breast cancer cells showed a marked decrease in viability when treated with this compound, indicating its potential as a therapeutic agent in oncology. -
Anti-inflammatory Properties :
Experimental models of inflammation revealed that this compound significantly reduced inflammatory markers. This suggests that it may have applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2,5-difluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of thiazepane derivatives typically involves cyclization of cysteine derivatives under ammonia and methanolic conditions to form the 5-oxo-1,4-thiazepane core . Coupling the carboxylic acid group with 2,5-difluoroaniline can be achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF as a solvent, but yields may vary (e.g., 15% in analogous reactions). Optimization could involve screening coupling reagents (e.g., EDCI vs. HATU) or adjusting stoichiometric ratios of the aniline derivative .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and HPLC (High-Performance Liquid Chromatography) with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Structural validation via - and -NMR should confirm the presence of the thiazepane ring (e.g., characteristic shifts for the carbonyl group at ~170 ppm in -NMR) and the difluorophenyl moiety .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen against kinase panels (e.g., Trk receptors, given structural similarities to Larotrectinib ) using fluorescence polarization assays. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HCT-116 or HeLa), with DAPT (a γ-secretase inhibitor containing a difluorophenyl group) as a reference compound for protocol optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using biorelevant media (e.g., FaSSIF/FeSSIF for simulated intestinal fluid) and polar aprotic solvents (DMF, DMSO). Compare results with patent data on analogous compounds, such as crystalline formulations stabilized by hydrogen sulfate counterions . Statistical tools like ANOVA can identify significant discrepancies caused by polymorphic forms or solvent interactions.
Q. What strategies improve metabolic stability of the thiazepane core in vivo?
- Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., α to the carbonyl group) to slow oxidative degradation. Compare metabolic pathways using liver microsome assays (human/rat) with LC-MS/MS analysis, referencing metabolites of structurally related carboxamides (e.g., methyl thieno[2,3-c]pyridine-5-carboxylate ).
Q. How can researchers optimize selectivity for specific biological targets while minimizing off-target effects?
- Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by modifying the difluorophenyl substituent (e.g., replacing fluorine with chloro or methyl groups) and the thiazepane ring (e.g., introducing sp-hybridized carbons). Use computational docking (AutoDock Vina) to predict binding affinities to Trk receptors versus off-target kinases like EGFR . Validate with competitive binding assays.
Q. What experimental designs address batch-to-batch variability in crystallinity during scale-up?
- Methodological Answer : Implement PAT (Process Analytical Technology) tools, such as in-line Raman spectroscopy, to monitor crystallization in real time. Refer to patent protocols for analogous compounds, which emphasize controlled cooling rates (0.5°C/min) and seeding with pre-characterized crystalline forms . XRPD (X-Ray Powder Diffraction) should confirm consistency in polymorphic forms.
Critical Analysis of Evidence
- Contradictions : reports low yields (15%) for HATU-mediated coupling, while patents in emphasize scalable processes but lack explicit yield data. Researchers should prioritize iterative optimization using DOE (Design of Experiments).
- Gaps : No direct data on the compound’s pharmacokinetics; extrapolate from structurally related carboxamides in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
